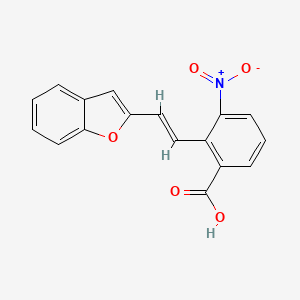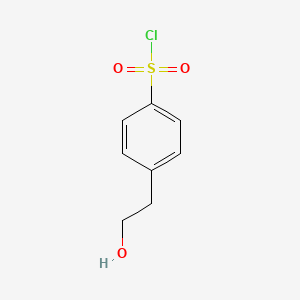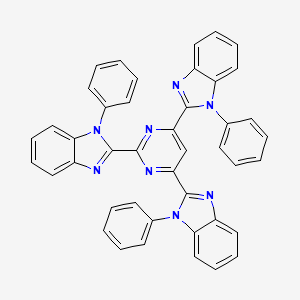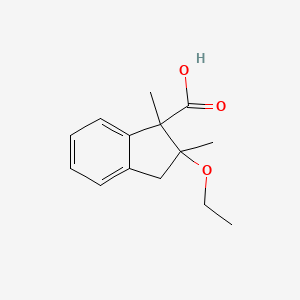![molecular formula C19H24O2SSi B15168788 Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate CAS No. 638199-67-4](/img/structure/B15168788.png)
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its unique structure, which includes a trimethylsilyl group and a sulfanyl group attached to a dimethyl-substituted phenyl ring. These structural elements confer specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: This step involves the reaction of 4,5-dimethyl-2-(trimethylsilyl)phenyl halide with a thiol reagent under basic conditions to form the sulfanyl intermediate.
Esterification: The sulfanyl intermediate is then reacted with methyl 4-bromobenzoate in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate: can be compared with other benzoate esters and sulfanyl-substituted phenyl compounds.
Trimethylsilyl-substituted compounds: These compounds share the trimethylsilyl group, which imparts similar chemical properties.
Uniqueness
- The combination of the sulfanyl group and the trimethylsilyl group in this compound is unique and contributes to its distinct reactivity and potential applications.
- The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical transformations and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
638199-67-4 |
|---|---|
分子式 |
C19H24O2SSi |
分子量 |
344.5 g/mol |
IUPAC 名称 |
methyl 4-(4,5-dimethyl-2-trimethylsilylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C19H24O2SSi/c1-13-11-17(18(12-14(13)2)23(4,5)6)22-16-9-7-15(8-10-16)19(20)21-3/h7-12H,1-6H3 |
InChI 键 |
MNCLNAMOXLCFIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)



![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)



![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)

